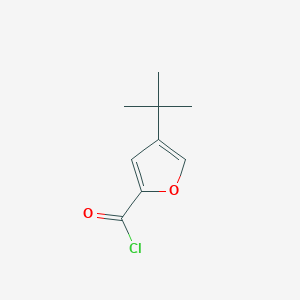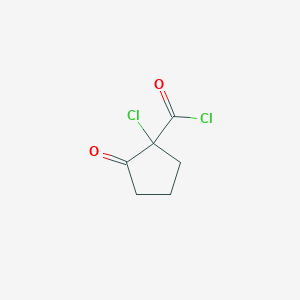![molecular formula C13H10N4O3 B13935310 6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid CAS No. 890130-07-1](/img/structure/B13935310.png)
6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is a complex organic compound that features both indole and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid derivatives.
Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction: 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid with reduced nitro groups.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and pyrimidine moieties may play a role in binding to these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxylic acid: Shares the indole core but lacks the pyrimidine moiety.
6-Amino-pyrimidin-4-yloxy derivatives: Compounds with similar pyrimidine structures but different substituents on the indole ring.
Uniqueness
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is unique due to the combination of indole and pyrimidine moieties, which may confer distinct chemical and biological properties. This dual functionality can be advantageous in the design of multifunctional molecules for various applications.
Propriétés
Numéro CAS |
890130-07-1 |
|---|---|
Formule moléculaire |
C13H10N4O3 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
6-(6-aminopyrimidin-4-yl)oxy-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C13H10N4O3/c14-11-4-12(17-6-16-11)20-7-1-2-8-9(13(18)19)5-15-10(8)3-7/h1-6,15H,(H,18,19)(H2,14,16,17) |
Clé InChI |
XNQMRVVVOQKAHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC3=NC=NC(=C3)N)NC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


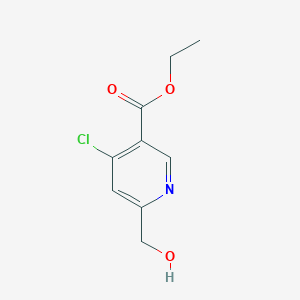
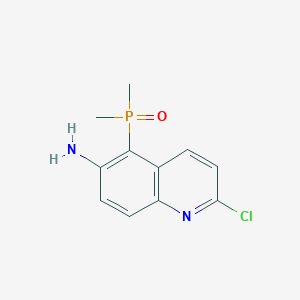
![4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B13935247.png)
![3-{[3-(Ethoxycarbonyl)-6-(methoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B13935250.png)
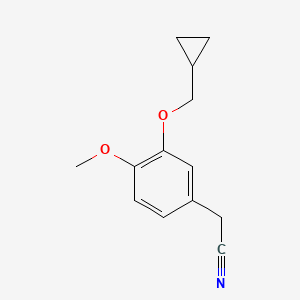
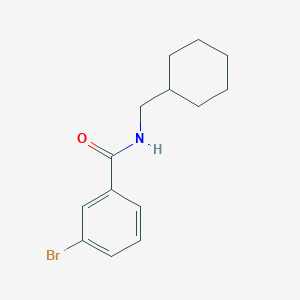

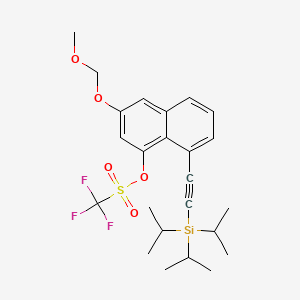
![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)
![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
